(3AR,6aS)-2-((5-ethylfuran-2-yl)methyl)octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
(3AR,6aS)-2-((5-ethylfuran-2-yl)methyl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound characterized by its unique structure, which includes a fused bicyclic system with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aS)-2-((5-ethylfuran-2-yl)methyl)octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the construction of the pyrrolo[3,4-c]pyrrole core. Key steps may include:
Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Bicyclic Core Construction: The pyrrolo[3,4-c]pyrrole core can be constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Final Assembly: The final step involves the coupling of the furan ring with the bicyclic core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3AR,6aS)-2-((5-ethylfuran-2-yl)methyl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
(3AR,6aS)-2-((5-ethylfuran-2-yl)methyl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of (3AR,6aS)-2-((5-ethylfuran-2-yl)methyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- (3AR,6aS)-2-((5-methylfuran-2-yl)methyl)octahydropyrrolo[3,4-c]pyrrole
- (3AR,6aS)-2-((5-propylfuran-2-yl)methyl)octahydropyrrolo[3,4-c]pyrrole
Uniqueness
(3AR,6aS)-2-((5-ethylfuran-2-yl)methyl)octahydropyrrolo[3,4-c]pyrrole is unique due to its specific substitution pattern on the furan ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(3aR,6aS)-5-[(5-ethylfuran-2-yl)methyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-12-3-4-13(16-12)9-15-7-10-5-14-6-11(10)8-15/h3-4,10-11,14H,2,5-9H2,1H3/t10-,11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKSRMYGPKPMDX-PHIMTYICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CN2CC3CNCC3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)CN2C[C@H]3CNC[C@H]3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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